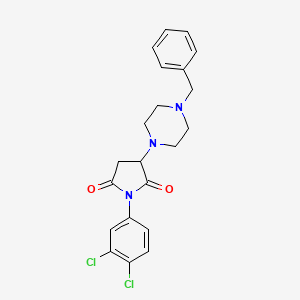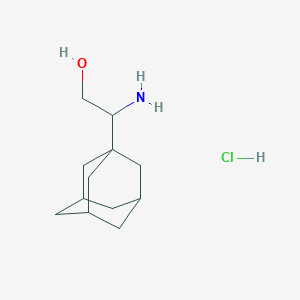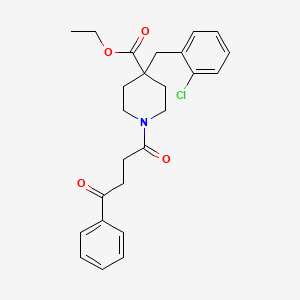
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione, also known as BDPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDPP is a derivative of the antipsychotic drug, haloperidol, and has been found to exhibit potent dopamine D2 receptor antagonist activity.
作用机制
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione exerts its pharmacological effects by blocking dopamine D2 receptors in the brain. This leads to a decrease in dopamine neurotransmission, which is believed to be responsible for the antipsychotic, anticonvulsant, and analgesic effects of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has been found to exhibit a number of biochemical and physiological effects. It has been found to decrease dopamine neurotransmission in the brain, which is believed to be responsible for its antipsychotic effects. 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has also been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is believed to be responsible for its anticonvulsant and analgesic effects.
实验室实验的优点和局限性
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It exhibits potent dopamine D2 receptor antagonist activity, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione also exhibits anticonvulsant and analgesic properties, which makes it a useful tool for studying the mechanisms underlying epilepsy and chronic pain, respectively. However, 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, it has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several future directions for the study of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione. One area of research is the development of more potent and selective dopamine D2 receptor antagonists based on the structure of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione in vivo. This will help to better understand its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, the study of the biochemical and physiological effects of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione on other neurotransmitter systems, such as serotonin and norepinephrine, may lead to the development of new drugs for the treatment of depression and anxiety disorders. Overall, the study of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has the potential to lead to the development of new and effective drugs for the treatment of various neurological and psychiatric disorders.
合成方法
The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione involves a multi-step process starting from the commercially available 3,4-dichlorophenylacetic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperazine to form the corresponding amide. The amide is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 4-benzylpiperidine to form 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione.
科学研究应用
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to exhibit potent dopamine D2 receptor antagonist activity, which makes it a potential candidate for the treatment of schizophrenia. 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has also been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain, respectively.
属性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2/c22-17-7-6-16(12-18(17)23)26-20(27)13-19(21(26)28)25-10-8-24(9-11-25)14-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKWEAMRHBBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)
![N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5231661.png)
![ethyl 4-{[(2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thien-3-yl)carbonyl]amino}benzoate](/img/structure/B5231669.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)

![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-3(2H)-furanone](/img/structure/B5231698.png)
![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)

![11-(5-bromo-2-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5231730.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231739.png)
![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)
